Cas no 148914-32-3 (2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester)

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester is a versatile organic compound. This ester features a nitro group at the 8-position of the quinoline ring, providing distinct chemical properties. Its synthetic utility in organic synthesis is notable, particularly for its use as a building block in the creation of biologically active compounds. The ethyl ester linkage enhances solubility and stability, making it an attractive intermediate for further transformations.
2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester structure
148914-32-3 structure
Product name:2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester
CAS No:148914-32-3
MF:C12H10N2O4
MW:246.219
CID:3781447
PubChem ID:66525408

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester
    • ethyl 8-nitro-2-quinolinecarboxylate
    • VS-07879
    • STL196604
    • starbld0038398
    • AKOS015970294
    • ethyl 8-nitroquinoline-2-carboxylate
    • BBL024647
    • 148914-32-3
    • Inchi: InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3
    • InChI Key: BSGXMNIZQNXGJY-UHFFFAOYSA-N
    • SMILES: CCOC(=O)c1ccc2cccc(c2n1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 246.06405680Da
  • Monoisotopic Mass: 246.06405680Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 85Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 407.3±30.0 °C at 760 mmHg
  • Flash Point: 200.1±24.6 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester Security Information

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1647183-500mg
Ethyl 8-nitroquinoline-2-carboxylate
148914-32-3 98%
500mg
¥5955 2023-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1647183-1g
Ethyl 8-nitroquinoline-2-carboxylate
148914-32-3 98%
1g
¥10146 2023-02-26

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester Related Literature

Additional information on 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester

Introduction to 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester (CAS No. 148914-32-3)

2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester, CAS No. 148914-32-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives family, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a nitro group at the 8-position and an ethyl ester substituent at the carboxyl position imparts unique chemical and pharmacological properties, making it a subject of intense research interest.

The structural framework of 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. The nitro group (–NO₂) at the 8-position of the quinoline core enhances its reactivity and electronic properties, influencing its interaction with biological targets. Additionally, the ethyl ester (–COOCH₂CH₃) functionality at the carboxyl group introduces metabolic stability and solubility characteristics that are crucial for drug development.

Recent advancements in medicinal chemistry have highlighted the significance of quinoline derivatives in addressing various diseases, particularly infectious diseases and cancer. The nitro-substituted quinolines have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and DNA replication. Moreover, modifications in the quinoline scaffold have led to the development of novel chemotherapeutic agents that exhibit enhanced efficacy and reduced toxicity.

In clinical research, 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester has been investigated for its potential role in inhibiting specific enzymes involved in cancer progression. Studies have demonstrated that nitroquinolines can modulate kinases and other signaling pathways that are aberrantly activated in tumor cells. The ethyl ester derivative further improves pharmacokinetic profiles by enhancing bioavailability and reducing rapid metabolic degradation.

The synthesis of 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester involves multi-step organic reactions, including nitration, esterification, and cyclization processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized for rigorous quality control.

One of the most compelling aspects of this compound is its versatility in drug design. Researchers have explored its potential as a lead compound for developing novel therapeutics by appending different pharmacophores or functional groups. The nitro group serves as a versatile handle for further chemical modifications, enabling the creation of libraries of derivatives with tailored biological activities.

The pharmacological profile of 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester has been evaluated through in vitro and in vivo studies. These investigations have revealed promising results regarding its antimicrobial properties against resistant strains of bacteria and its ability to induce apoptosis in cancer cell lines. The compound’s interaction with biological targets such as topoisomerases and transcription factors has been particularly noteworthy.

In conclusion, 2-Quinolinecarboxylic acid, 8-nitro-, ethyl ester (CAS No. 148914-32-3) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable candidate for further therapeutic development. As research continues to uncover new applications for quinoline derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

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